![molecular formula C22H28N4O4 B2932668 (tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 847340-28-7](/img/structure/B2932668.png)
(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofuran (THF) derivatives, such as the one you mentioned, are often used in organic synthesis due to their reactivity and stability . They can participate in a variety of reactions and can be used to synthesize complex organic molecules .
Synthesis Analysis
The synthesis of THF derivatives can involve various methods, including C-C bond formation and functionalization of alkane feedstocks . The exact synthesis route for your specific compound would depend on the starting materials and desired functional groups .Molecular Structure Analysis
The molecular structure of THF derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The exact structure would depend on the specific functional groups present in the molecule .Chemical Reactions Analysis
THF derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, additions to carbonyl groups, and reductions . The exact reactions would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of THF derivatives, such as melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties would depend on the specific functional groups present in the molecule .Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds like "(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate" often involves complex reactions that yield novel structures with significant potential in various scientific applications. For example, the work by Fujimori et al. (1986) outlines the synthesis of new heterocyclic compounds, including pyrrole and furan analogues, through reactions involving morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran. These compounds are synthesized by dehydrogenation followed by demethoxycarbonylation to obtain azuleno-[1,2-b]pyrrole and azuleno[1,2-b]furan, respectively (Fujimori et al., 1986). Similarly, Wang et al. (2016) describe the expedient synthesis of pyrrolo[1,2-a]quinoxalines through one-pot three-component reactions that involve 2-alkoxy-2,3-dihydrofuran, o-phenylenediamine, and ketones, showcasing the versatility and reactivity of such heterocyclic frameworks (Wang et al., 2016).
Potential Applications
The unique structural features of these heterocyclic compounds, characterized by the presence of pyrrolo, quinoxaline, and tetrahydrofuran moieties, suggest potential applications in fields like medicinal chemistry and materials science. For instance, the synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis by Uppar et al. (2020) highlight the biological activity and potential therapeutic applications of such compounds (Uppar et al., 2020). Additionally, the study by Anzenbacher et al. (2000) on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors with augmented affinities and enhanced selectivities showcases the application of these compounds in the development of novel sensors and receptor molecules (Anzenbacher et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxolan-2-ylmethyl 2-amino-1-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-14(2)28-12-6-10-26-20(23)18(22(27)30-13-15-7-5-11-29-15)19-21(26)25-17-9-4-3-8-16(17)24-19/h3-4,8-9,14-15H,5-7,10-13,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBWFCKJXNVUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC4CCCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.